2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromobenzylthio group attached to the pyrimidinone ring, along with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-bromobenzyl bromide: This can be achieved by bromination of benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Formation of 4-bromobenzylthiol: The 4-bromobenzyl bromide is then reacted with thiourea to form 4-bromobenzylthiol.
Synthesis of the pyrimidinone core: The pyrimidinone core is synthesized by reacting ethyl acetoacetate with urea under basic conditions to form 5-ethyl-6-methylpyrimidin-4(3H)-one.
Final coupling reaction: The 4-bromobenzylthiol is then coupled with the pyrimidinone core in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the bromination and thiolation steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thioether group can be oxidized to a sulfoxide or sulfone.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding thiol and pyrimidinone derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Substitution reactions: Products include derivatives with various substituents on the benzyl group.
Oxidation reactions: Products include sulfoxides and sulfones.
Hydrolysis: Products include the corresponding thiol and pyrimidinone derivatives.
Scientific Research Applications
2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The bromobenzylthio group is believed to play a key role in its biological activity by interacting with enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is thought to involve inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-bromobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
- 2-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((4-bromobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-((4-bromobenzyl)thio)-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrimidinone ring, along with the bromobenzylthio group, makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-3-12-9(2)16-14(17-13(12)18)19-8-10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGLHUYFLZTBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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